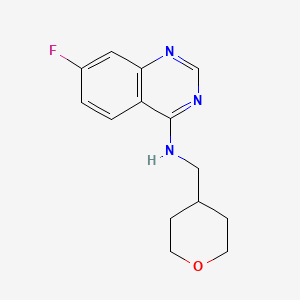![molecular formula C21H29ClN4O B2541508 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418630-06-3](/img/structure/B2541508.png)
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The compound appears to be a novel structure, incorporating a cyclohexane carboxamide moiety and a phenylcyclobutyl group, which could potentially influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves heterocyclization reactions. For instance, N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives were prepared by reacting 1-cyanophenyl acetic acid hydrazide with isocyanates . Similarly, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives used 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide showed that the cyclohexane ring adopts a chair conformation, and the molecular conformation is stabilized by an intramolecular hydrogen bond . Understanding the molecular structure, including conformation and intramolecular interactions, is essential for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions that can be used to further modify their structure. Electrophilic cyclization reactions of N-allyl-5-amino-1H-pyrazole-4-carboxamides have been reported to yield oxazolyl-pyrazol-5-amines . These types of reactions could be explored for the compound to generate new derivatives with potentially interesting biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of a bromo and chloropyridinyl group in 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides affected their insecticidal and fungicidal activities . The physical and chemical properties of the compound would need to be characterized to understand its potential applications and behavior in biological systems.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research chemicals, such as pyrazole derivatives, are synthesized and characterized for potential pharmacological activities. For example, studies have been conducted on the synthesis, analytical characterization, and differentiation of isomers of research chemicals within the pyrazole series. These efforts are critical for identifying and characterizing new substances that could have therapeutic or other scientific applications (McLaughlin et al., 2016).
Antibacterial and Antifungal Properties
Pyrazole derivatives have been investigated for their antibacterial and antifungal properties. Compounds synthesized from pyrazole carboxamides have shown promising results against various strains of bacteria and fungi, indicating their potential as new antibiotic and antibacterial drugs (Ahmed, 2007); (Pitucha et al., 2011).
Heterocyclic Synthesis
The versatility of pyrazole derivatives extends to the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Research into the reactions of pyrazole derivatives with various reactants has led to the creation of novel heterocyclic structures with potential biological activities (Almazroa et al., 2004).
Development of Fluorescent Labels for Biomolecules
Pyrazoline-based heterocyclic dyes have been proposed as organic fluorescent markers for labeling biomolecules, demonstrating the applicability of pyrazole derivatives in bioanalytical methods. This research suggests potential uses in diagnostics and the quantification of biologically relevant compounds (Varghese et al., 2016).
Metabolic and Thermal Stability Studies
Investigations into the metabolic and thermal stability of synthetic cannabinoids, including pyrazole derivatives, are essential for understanding their pharmacokinetics and the impact of smoking on their chemical integrity. Such studies inform the development of analytical methods for drug testing and forensic analysis (Franz et al., 2017).
Propiedades
IUPAC Name |
N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O.ClH/c22-15-21(16-7-2-1-3-8-16)13-17(14-21)24-20(26)18-9-4-5-10-19(18)25-12-6-11-23-25;/h1-3,6-8,11-12,17-19H,4-5,9-10,13-15,22H2,(H,24,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEUGKTUBSBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3)N4C=CC=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2541425.png)
![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)

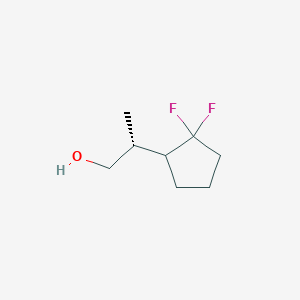
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2541431.png)
![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2541433.png)
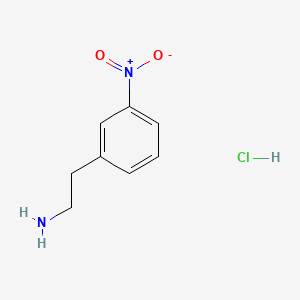
![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
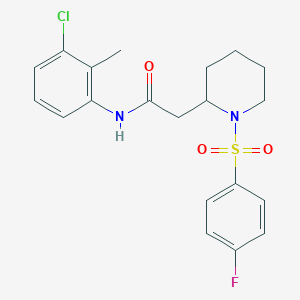
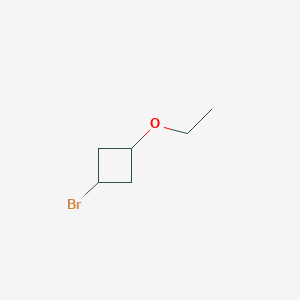
![2-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B2541441.png)
![[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2541444.png)
